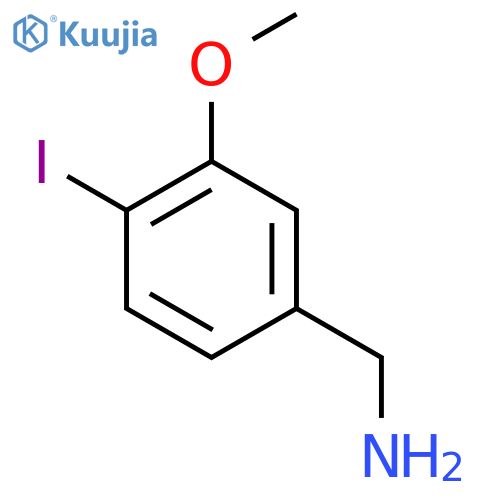

Cas no 1379296-86-2 ((4-Iodo-3-methoxyphenyl)methanamine)

(4-Iodo-3-methoxyphenyl)methanamine 化学的及び物理的性質

名前と識別子

-

- (4-Iodo-3-methoxyphenyl)methanamine

- IC1=C(C=C(C=C1)CN)OC

-

- インチ: 1S/C8H10INO/c1-11-8-4-6(5-10)2-3-7(8)9/h2-4H,5,10H2,1H3

- InChIKey: MTAYWFGOSRQFQO-UHFFFAOYSA-N

- ほほえんだ: IC1C=CC(=CC=1OC)CN

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 121

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 35.2

(4-Iodo-3-methoxyphenyl)methanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A019121498-1g |

(4-Iodo-3-methoxyphenyl)methanamine |

1379296-86-2 | 97% | 1g |

725.04 USD | 2021-06-16 |

(4-Iodo-3-methoxyphenyl)methanamine 関連文献

-

Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569

-

Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930

-

Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681

-

Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534

-

Yinan Dong,Bai Xu,Haiyu Hu,Jiashu Yang,Fengyu Li,Jian Gong,Zhongfang Chen Phys. Chem. Chem. Phys., 2021,23, 12958-12967

-

6. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415

-

Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865

-

Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964

-

Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296

-

10. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014

Related Articles

-

阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025

-

ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025

-

Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025

-

マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025

-

Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025

(4-Iodo-3-methoxyphenyl)methanamineに関する追加情報

(4-Iodo-3-methoxyphenyl)methanamine (CAS No. 1379296-86-2): An Overview of Its Structure, Properties, and Applications in Modern Research

(4-Iodo-3-methoxyphenyl)methanamine (CAS No. 1379296-86-2) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and pharmaceutical research. This compound, also known as 4-iodo-3-methoxybenzylamine, is characterized by its aromatic ring substituted with an iodine atom and a methoxy group, along with an amino group attached to the benzyl moiety. The combination of these functional groups imparts distinct chemical properties that make it a valuable intermediate in the synthesis of more complex molecules.

The molecular formula of (4-Iodo-3-methoxyphenyl)methanamine is C9H11INO2, and its molecular weight is approximately 258.09 g/mol. The compound is a white crystalline solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Its melting point is around 105-107°C, and it exhibits moderate stability under standard laboratory conditions.

In terms of its chemical reactivity, (4-Iodo-3-methoxyphenyl)methanamine can undergo a variety of transformations due to the presence of the amino group and the iodine substituent. The amino group can participate in nucleophilic substitution reactions, making it useful in the synthesis of amides, ureas, and other nitrogen-containing compounds. The iodine substituent, on the other hand, can be readily replaced by other functional groups through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling or the Stille coupling. These reactions are widely used in the synthesis of complex organic molecules and have found applications in the development of new pharmaceuticals.

One of the key areas where (4-Iodo-3-methoxyphenyl)methanamine has shown promise is in the field of medicinal chemistry. Recent studies have explored its potential as a building block for the synthesis of novel drugs targeting various diseases. For instance, a study published in the Journal of Medicinal Chemistry reported the use of this compound as a precursor for the synthesis of potent inhibitors of protein kinases, which are important targets in cancer therapy. The researchers found that derivatives of (4-Iodo-3-methoxyphenyl)methanamine exhibited high selectivity and potency against specific kinases, making them promising candidates for further development.

In addition to its applications in cancer research, (4-Iodo-3-methoxyphenyl)methanamine has also been investigated for its potential use in neurodegenerative diseases. A study published in Chemical Biology & Drug Design explored the synthesis and biological evaluation of derivatives of this compound as potential inhibitors of monoamine oxidase (MAO), an enzyme involved in the degradation of neurotransmitters such as serotonin and dopamine. The researchers found that certain derivatives showed significant MAO inhibitory activity, suggesting their potential therapeutic value in treating conditions such as Parkinson's disease and depression.

The versatility of (4-Iodo-3-methoxyphenyl)methanamine extends beyond its use as a synthetic intermediate. It has also been studied for its potential biological activities on its own. A recent study published in Bioorganic & Medicinal Chemistry Letters investigated the anti-inflammatory properties of this compound. The researchers found that (4-Iodo-3-methoxyphenyl)methanamine exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting its potential as a lead compound for the development of new anti-inflammatory agents.

In conclusion, (4-Iodo-3-methoxyphenyl)methanamine (CAS No. 1379296-86-2) is a multifaceted compound with a wide range of applications in modern research. Its unique chemical structure makes it an excellent building block for the synthesis of complex molecules with diverse biological activities. Ongoing research continues to uncover new possibilities for this compound, highlighting its importance in fields such as medicinal chemistry, pharmaceutical development, and drug discovery. As more studies are conducted, it is likely that (4-Iodo-3-methoxyphenyl)methanamine will continue to play a significant role in advancing our understanding and treatment of various diseases.

1379296-86-2 ((4-Iodo-3-methoxyphenyl)methanamine) 関連製品

- 1496323-46-6(5-ethyl-3-(o-tolyl)isoxazole-4-carboxylic acid)

- 1497426-18-2(methyl (2S)-2-amino-3-(2-methylpropoxy)propanoate)

- 2306245-66-7(methyl (2R,4R)-4-[tert-butoxycarbonyl(methyl)amino]pyrrolidine-2-carboxylate)

- 2172183-83-2(4-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-methylbutanoic acid)

- 2228235-47-8(2-(4-cyanothiophen-2-yl)-2-hydroxyacetic acid)

- 193465-78-0(methyl 3-(4-chlorophenyl)-3-hydroxypropanoate)

- 1366572-43-1((3S)-3-{(tert-butoxy)carbonylamino}-3-(5-nitrofuran-2-yl)propanoic acid)

- 1353954-59-2([1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-ethyl-amine)

- 15268-31-2(3-Pyridyl Isocyanate)

- 502910-52-3(2-cyano-3-[4-(difluoromethoxy)phenyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide)